molecular formula C8H16ClN B2631204 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride CAS No. 2490402-24-7

6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B2631204
CAS No.: 2490402-24-7
M. Wt: 161.67
InChI Key: XDFHDWLEOIIYEB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the CAS Number: 2490402-24-7 . It has a molecular weight of 161.67 . The IUPAC name for this compound is 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a similar compound, has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis was initiated by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This was then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .


Molecular Structure Analysis

The InChI code for 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is 1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves several chemical reactions, including the reaction of bromoacetyl bromide with 3-methyl-2-butenol to yield bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .

It is stored at a temperature of -10 degrees .

Scientific Research Applications

Catalytic Aromatization

The compound has been studied in the context of catalytic aromatization processes. Pines and Nogueira (1981) investigated the aromatization of heptanes and related hydrocarbons over platinum-alumina and chromia-alumina catalysts. They found that compounds like 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergo various reactions including skeletal isomerization and dehydrocyclization when passed over these catalysts, leading to products like toluene and other hydrocarbons. This study provides insights into the mechanisms of aromatization and the role of different catalysts in these processes (Pines & Nogueira, 1981).

Pharmaceutical Research

In pharmaceutical research, the compound and its structural analogs have been noted for their unique molecular shapes and voluminous carbon skeletons, making them of interest in drug research and for studying structure-activity relationships. Buchbauer and colleagues have highlighted the use of such compounds, including norbornanes and bicyclo[2.2.1]heptanes, in medicinal applications and as test molecules in pharmaceutical research (Buchbauer & Pauzenberger, 1991) (Buchbauer, Esterer & Cermak, 1999).

Catalytic Oxidation of Hydrocarbons

The compound's derivatives have been examined in the context of catalytic oxidation of hydrocarbons, particularly cyclohexene. Cao et al. (2018) discussed how the oxidation of cyclohexene can lead to various products due to multiple potential reaction sites and variable oxidation depths, and how controlled oxidation reactions can selectively afford targeted products. This is significant for applications in the chemical industry, emphasizing the compound's relevance in industrial processes (Cao et al., 2018).

Synthesis of Bridged and Spiro Azabicycles

The compound is related to bridged azabicyclic and 1-azaspirocyclic compounds, where intramolecular metathesis of dienes is a key step in the synthesis process. Kuznetsov and Bubnov (2015) reviewed studies on the syntheses of these compounds, demonstrating the formation of a bicyclic skeleton for a series of natural and synthetic azabicycles. This highlights the compound's relevance in synthetic organic chemistry and its potential in the synthesis of complex natural products (Kuznetsov & Bubnov, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 .

Future Directions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method could potentially be applied to the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride in the future.

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHDWLEOIIYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1CNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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